molecular formula C8H13N3O2S B13650831 1-Methyl-4,5,6,7-tetrahydro-1h-indazole-4-sulfonamide

1-Methyl-4,5,6,7-tetrahydro-1h-indazole-4-sulfonamide

Cat. No.: B13650831
M. Wt: 215.28 g/mol
InChI Key: MPHYLCSJQJZMHQ-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide is a heterocyclic compound that belongs to the indazole family. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrazole ring, with a sulfonamide group attached to the fourth position of the indazole ring. The presence of the sulfonamide group imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-indazole with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amine derivatives.

    Substitution: Various sulfonamide derivatives.

Scientific Research Applications

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the indazole ring system can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-sulfonamide can be compared with other similar compounds, such as:

    1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Differing by the presence of a carboxylic acid group instead of a sulfonamide group, leading to different chemical reactivity and biological activity.

    4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid:

    1-Methyl-1H-indazole-3-carbonyl chloride: Contains a carbonyl chloride group, making it more reactive and suitable for different synthetic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

1-methyl-4,5,6,7-tetrahydroindazole-4-sulfonamide

InChI

InChI=1S/C8H13N3O2S/c1-11-7-3-2-4-8(14(9,12)13)6(7)5-10-11/h5,8H,2-4H2,1H3,(H2,9,12,13)

InChI Key

MPHYLCSJQJZMHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(CCC2)S(=O)(=O)N

Origin of Product

United States

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